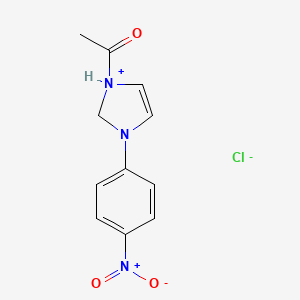
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and an imidazolium core
Preparation Methods
The synthesis of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imidazolium salt:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole and phenyl derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, including ionic liquids and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The imidazolium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazole: Lacks the imidazolium salt structure, which may affect its solubility and reactivity.
1-Acetyl-3-(4-aminophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Contains an amino group instead of a nitro group, which can alter its chemical and biological properties.
1-Benzyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61166-16-3 |
|---|---|
Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
1-[3-(4-nitrophenyl)-1,2-dihydroimidazol-1-ium-1-yl]ethanone;chloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-9(15)12-6-7-13(8-12)10-2-4-11(5-3-10)14(16)17;/h2-7H,8H2,1H3;1H |
InChI Key |
HCAIAXAKYWCSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[NH+]1CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















